Product packaging for Catalpic acid(Cat. No.:CAS No. 4337-71-7)

Catalpic acid

Cat. No.: B3425591
CAS No.: 4337-71-7
M. Wt: 278.4 g/mol
InChI Key: CUXYLFPMQMFGPL-WJTNUVGISA-N
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Description

Catalpic acid (CAS 4337-71-7) is a conjugated, polyunsaturated fatty acid (trans-9, trans-11, cis-13-18:3) that occurs naturally at high concentrations of 40% or more in the seeds of various Catalpa tree species (e.g., Catalpa ovata, Catalpa bignonioides) . This compound is of significant research interest due to its potent bioactivity in modulating metabolic pathways. Studies demonstrate that this compound decreases abdominal fat deposition and improves glucose homeostasis, showing promise as a nutraceutical for investigating metabolic disorders such as type 2 diabetes and obesity . Its mechanism of action is linked to the upregulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) expression in white adipose tissue, positioning it as a natural PPARα agonist . Activation of this nuclear receptor pathway influences lipid and glucose metabolism, which also leads to beneficial effects on plasma lipid profiles, including increased HDL cholesterol and decreased triglyceride levels . Beyond its metabolic research value, this compound's high degree of unsaturation gives it industrial relevance. Its triglyceride esters can serve as drying oils in primers, adhesives, and sealing compositions . The compound has a molecular formula of C18H30O2, a molecular weight of 278.43 g/mol, and a melting point of 32 °C . This compound is provided For Research Use Only (RUO) and is intended for laboratory investigations. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B3425591 Catalpic acid CAS No. 4337-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9E,11E,13Z)-octadeca-9,11,13-trienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5-,8-7+,10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXYLFPMQMFGPL-WJTNUVGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\C=C\C=C\CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026854
Record name Catalpic acid
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Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4337-71-7, 13296-76-9
Record name Catalpic acid
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Record name Catalpic acid
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Record name Eleostearic acid
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Record name Octadeca-9-cis, 11-trans, 13-trans-trienoic acid
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Record name CATALPIC ACID
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Natural Occurrence and Distribution of Catalpic Acid

Botanical Sources and Phylogenetics within the Catalpa Genus (Bignoniaceae)

The primary botanical sources of catalpic acid are trees belonging to the genus Catalpa, a member of the Bignoniaceae family. nih.gov Seeds from these ornamental trees are rich in oil, and this compound constitutes a major fraction of the total fatty acids. atamankimya.comwikipedia.org Research has identified several species within this genus as significant producers of the compound.

Key Catalpa species containing this compound include:

Catalpa bignonioides (Southern Catalpa) atamankimya.comwikipedia.orgresearchgate.net

Catalpa ovata (Chinese or Yellow Catalpa) atamankimya.comwikipedia.org

Catalpa speciosa (Northern Catalpa) atamankimya.com

Catalpa bungei atamankimya.com

The concentration of this compound in the seed oil of these species can be substantial, often ranging from 40% to 70% of the total fatty acid content. atamankimya.com One analysis of Catalpa bignonioides seed oil reported a specific concentration of 31% for this compound (identified as trans-9,trans-11,cis-13-octadecatrienoic acid). researchgate.netcapes.gov.br

From a phylogenetic perspective, the occurrence of conjugated fatty acids like this compound appears to be a significant chemotaxonomic marker within the Bignoniaceae family. A study analyzing seed oils from eleven species across four of the five tribes in Bignoniaceae found that conjugated acid-containing oils were characteristic of the tribe Tecomeae, which includes the genus Catalpa. researchgate.net Another member of this tribe, Chilopsis linearis, also has seed oil where this compound is the main conjugated fatty acid, with a reported concentration of 39.09%. researchgate.net The other investigated tribes were found to have more common fatty acid profiles, suggesting that the genetic pathways for producing conjugated linolenic acids like this compound are conserved within specific lineages of the family. researchgate.net

Table 1: Concentration of this compound in Seed Oils of Bignoniaceae Species

SpeciesCommon NameFamilyThis compound Concentration (% of Total Fatty Acids)Reference
Catalpa sp. (general)CatalpaBignoniaceae40% - 70% atamankimya.com
Catalpa bignonioidesSouthern CatalpaBignoniaceae31% researchgate.netcapes.gov.br
Chilopsis linearisDesert WillowBignoniaceae39.09% researchgate.net

Identification and Quantification in Seed Oils of Other Plant Species (e.g., Punica granatum)

While the Catalpa genus is the most prominent source, this compound has been identified in other plant species, though typically in much lower concentrations. It often co-occurs with other isomers of conjugated linolenic acid.

A notable example is pomegranate (Punica granatum). The seed oil of pomegranate is the richest known natural source of punicic acid (a cis-9, trans-11, cis-13 isomer of CLnA). nih.goviseki-food-ejournal.com However, analyses of pomegranate seed oil have confirmed that other CLnA isomers, including this compound (trans-9, trans-11, cis-13) and α-eleostearic acid, are also present, albeit at lower concentrations. jscimedcentral.comjscimedcentral.com The exact quantification of this compound in pomegranate seed oil is not extensively documented, with its presence often noted as a minor component relative to the dominant punicic acid.

The biosynthesis of these isomers involves specific enzymes called conjugases, which convert linoleic acid into a particular CLnA isomer. jscimedcentral.com Each plant species typically accumulates one primary isomer, indicating a high degree of enzymatic specificity. jscimedcentral.com

Table 2: Primary Conjugated Linolenic Acid (CLnA) Isomers in Various Plant Seed Oils

Plant SpeciesCommon NamePrimary CLnA IsomerNotes on this compound PresenceReference
Catalpa ovata, C. bignonioidesCatalpaThis compoundPrimary fatty acid component. wikipedia.orgjst.go.jp
Punica granatumPomegranatePunicic AcidThis compound occurs at lower concentrations. jscimedcentral.comjscimedcentral.com
Momordica charantiaBitter Melonα-Eleostearic Acid- jst.go.jpnih.gov
Jacaranda mimosifoliaJacarandaJacaric Acid- jst.go.jp
Calendula officinalisCalendulaCalendic Acid- nih.gov

Biogeographical Variation in this compound Accumulation

The influence of geography and environmental conditions on the accumulation of this compound is an area with limited specific research. However, studies on related species and compounds suggest that such variation is likely. Factors including cultivation site, climate, and genotype can have a major effect on the oil content and fatty acid composition of seeds. jscimedcentral.comjscimedcentral.com

For instance, a study on Catalpa ovata seeds collected from four different provinces in China demonstrated variation in the relative oil content, which ranged from 24.0% to 36.0%. researchgate.netepa.gov While this study analyzed the composition of major fatty acids like linoleic and oleic acid, it did not specifically quantify this compound across the different geographical locations. researchgate.netepa.gov Nonetheless, the observed variation in total oil and other fatty acids strongly implies that the concentration of this compound could also be subject to biogeographical influence. This principle is supported by research on pomegranates, where fatty acid profiles have been shown to differ based on cultivar and growing conditions. jscimedcentral.com Further research is needed to specifically quantify how environmental and geographical factors impact this compound accumulation in Catalpa and other source species.

Biosynthesis and Metabolic Pathways of Catalpic Acid in Plants

Enzymology of Conjugated Fatty Acid Biosynthesis

The formation of the conjugated double bond system characteristic of catalpic acid is an enzymatically driven process that modifies pre-existing fatty acid structures.

The enzymes responsible for introducing conjugated double bonds into fatty acids are known as conjugases. These are often modified forms of fatty acid desaturases, specifically belonging to the FAD2 (fatty acid desaturase 2) family. plos.org While typical FAD2 enzymes introduce a double bond at the Δ12 position of oleic acid to form linoleic acid, some FAD2-like enzymes have evolved to catalyze the formation of conjugated double bonds. nih.gov These specialized enzymes can perform reactions beyond simple desaturation, including hydroxylation, epoxidation, and the formation of acetylenic and conjugated double bonds. nih.gov

These conjugases are membrane-bound proteins, typically located in the endoplasmic reticulum. researchgate.net Structurally, FAD2 enzymes possess conserved histidine-rich motifs that are essential for their catalytic activity, as these motifs are involved in binding iron atoms required for the desaturation reaction. mdpi.com While the broader FAD2 family is responsible for producing polyunsaturated fatty acids in various plant tissues, the specific conjugase variants are often expressed in a tissue-specific manner, particularly in developing seeds where storage oils are synthesized. nih.govfrontiersin.org

The biosynthesis of conjugated fatty acids like this compound begins with a common polyunsaturated fatty acid precursor, typically linoleic acid. The conjugase enzyme then acts on an existing double bond, converting it into a conjugated system. For instance, in the formation of α-eleostearic acid, a geometric isomer of this compound, a FAD2-like enzyme from tung tree converts the cis-Δ12 double bond of linoleic acid into a trans,trans conjugated system at Δ11 and Δ13.

The precise mechanism of this transformation is complex and is thought to involve an oxygen-dependent reaction. The enzyme abstracts a hydrogen atom from the carbon chain, leading to the formation of a radical intermediate. This is followed by a rearrangement of electrons and the introduction of a new double bond, resulting in the conjugated system. The specific stereochemistry (cis or trans) of the newly formed double bonds is a key aspect of the enzyme's catalytic activity and is what determines the specific isomer produced. This isomer specificity is crucial, as different geometric isomers of conjugated fatty acids can have distinct physical properties and biological activities.

Enzyme Class Function Substrate Example Product Example
FAD2-like ConjugaseFormation of conjugated double bondsLinoleic acidα-Eleostearic acid
Standard FAD2DesaturationOleic acidLinoleic acid

Genetic Regulation of this compound Biosynthetic Pathways

The synthesis of this compound is under tight genetic control, ensuring its production in specific tissues and at particular developmental stages. The expression of the FAD2-like conjugase genes is a key regulatory point. In many plants, the genes encoding these specialized enzymes are expressed predominantly in developing seeds, coinciding with the period of active oil synthesis and accumulation. researchgate.netfrontiersin.org

The regulation of FAD2 gene expression can be influenced by various factors, including developmental cues and environmental signals like temperature and light. frontiersin.org The promoters of these genes contain cis-regulatory elements that bind to transcription factors, which in turn activate or repress gene expression. For example, transcription factors such as those from the WRINKLED1 (WRI1) family, which are known master regulators of fatty acid synthesis, can influence the expression of genes involved in the production of fatty acid precursors and potentially the conjugase enzymes themselves. frontiersin.org The evolution of seed-specific FAD2 genes is thought to have occurred through gene duplication events, allowing for the neofunctionalization of these enzymes to produce novel fatty acids like this compound without disrupting the essential functions of the constitutively expressed FAD2 genes in other plant tissues. frontiersin.org

Intermediary Metabolic Flux and Precursor Utilization

The production of this compound is intrinsically linked to the central carbon metabolism of the plant cell. The primary precursor for all fatty acid synthesis is acetyl-CoA, which is generated in the plastids. aatbio.com The rate of fatty acid synthesis, and therefore the availability of precursors for this compound, is dependent on the flux of carbon through pathways such as glycolysis.

Metabolic flux analysis (MFA) studies in various organisms have shown that the supply of acetyl-CoA is a critical control point in lipid biosynthesis. plos.orgnih.gov In plants, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACCase), a reaction that is often considered a rate-limiting step in fatty acid synthesis. nih.govnih.gov The resulting malonyl-ACP is then used for the sequential addition of two-carbon units to a growing acyl chain by the fatty acid synthase (FAS) complex.

Chemical Synthesis and Derivatization of Catalpic Acid

Methodologies for De Novo Chemical Synthesis of Catalpic Acid

Direct de novo chemical synthesis of this compound, starting from very simple molecular precursors, is not extensively detailed in the provided literature. Instead, the primary chemical routes described involve the modification and isomerization of existing fatty acids, particularly linoleic acid and alpha-linolenic acid, or their derivatives.

One significant pathway involves the chemical synthesis via dehydration and isomerization of secondary oxidation products derived from linoleic and alpha-linolenic acids atamanchemicals.com. These methods often leverage chemical or photochemical processes to introduce and arrange the conjugated double bond system. For instance, exposure to sunlight can induce the isomerization of alpha-eleostearic acid (cis-9, trans-11, trans-13-octadecatrienoic acid) into beta-eleostearic acid (trans-9, trans-11, trans-13-octadecatrienoic acid) and this compound (trans-9, trans-11, cis-13-octadecatrienoic acid) sciencepublishinggroup.com. While this is an isomerization process rather than a de novo synthesis from basic building blocks, it represents a key chemical method for obtaining this compound.

Research has also indicated the possibility of "total syntheses" of this compound researchgate.net, suggesting that multi-step chemical routes exist to construct the molecule. However, specific detailed protocols for such de novo syntheses from simple precursors are not elaborated in the reviewed literature. The focus remains largely on obtaining this compound through modifications of naturally abundant fatty acids or through enzymatic pathways in plants.

Stereoselective Synthesis of this compound Isomers and Analogues

This compound's specific structure, trans-9, trans-11, cis-13-octadecatrienoic acid, highlights the importance of controlling the geometry of its three double bonds. Stereoselective synthesis is crucial for obtaining pure isomers, as different geometric isomers of conjugated linolenic acids can exhibit distinct biological activities elsevier.esjst.go.jpscielo.br.

The precise stereochemistry of this compound (9E, 11E, 13Z) is a key characteristic that distinguishes it from other CLnA isomers like punicic acid (9Z, 11E, 13Z) or alpha-eleostearic acid (9Z, 11E, 13E) d-nb.infocambridge.org. Methods for achieving stereoselectivity in fatty acid synthesis often involve controlled chemical reactions that establish specific double bond configurations. For example, general methodologies for the regio- and stereoselective synthesis of nitro-fatty acids have been developed, employing techniques such as the Henry reaction followed by base-promoted β-elimination to control both the position and stereochemistry of double bonds nih.gov. While these methods were applied to nitro-fatty acids, the underlying principles of controlling double bond formation and geometry are applicable to the synthesis of various fatty acid analogues.

The photochemical isomerization of alpha-eleostearic acid to this compound is a notable example of a process that yields a specific stereoisomer sciencepublishinggroup.com. Understanding and controlling these isomerization pathways, or developing synthetic routes that precisely place the double bonds with the correct E/Z configurations, are central to the stereoselective synthesis of this compound and its related analogues.

Conjugated Linolenic Acid (CLnA) IsomerIUPAC NameStereochemistry (Δ9, Δ11, Δ13)Primary Natural Source Examples
Punicic Acidcis-9, trans-11, cis-13-octadecatrienoic acid9Z, 11E, 13ZPomegranate seed oil d-nb.infocambridge.org
Alpha-Eleostearic Acid (α-ESA)cis-9, trans-11, trans-13-octadecatrienoic acid9Z, 11E, 13ETung oil, Bitter gourd seed oil d-nb.infoelsevier.es
Beta-Eleostearic Acid (β-ESA)trans-9, trans-11, trans-13-octadecatrienoic acid9E, 11E, 13ETung oil d-nb.info
This compound (CA) trans-9, trans-11, cis-13-octadecatrienoic acid 9E, 11E, 13Z Catalpa seed oil aocs.orgd-nb.infoelsevier.escambridge.org
Calendic Acidtrans-8, trans-10, cis-12-octadecatrienoic acid8E, 10E, 12ZPot marigold seed oil d-nb.infoelsevier.es
Jacaric Acidcis-8, trans-10, cis-12-octadecatrienoic acid8Z, 10E, 12ZJacaranda seed oil d-nb.info

Functionalization and Derivatization Strategies for Structure-Activity Probing

Functionalization and derivatization of this compound are key strategies for probing its structure-activity relationships (SAR), particularly concerning its biological effects. As a fatty acid, this compound possesses a terminal carboxylic acid group and a conjugated system of three double bonds, both of which are amenable to various chemical modifications.

The carboxylic acid group can be readily functionalized through esterification or amidation reactions. Esterification, for example, can yield methyl, ethyl, or other alkyl esters, which may alter the compound's lipophilicity, solubility, and absorption characteristics. Amidation can similarly produce various amide derivatives. These modifications can be employed to study how changes in the polarity or hydrogen-bonding capabilities of the molecule affect its interaction with biological targets.

The conjugated double bond system offers sites for addition reactions, such as epoxidation, hydrogenation (partial or complete), or halogenation. Selective modification of these double bonds can reveal the importance of the conjugated system for specific biological activities. For instance, research has indicated that this compound modulates adipose tissue gene expression and lipid metabolism, potentially through activation of peroxisome proliferator-activated receptor alpha (PPARα) nih.gov. Derivatization strategies could therefore aim to synthesize analogues that enhance PPARα binding or activity, or conversely, to identify which specific structural features are critical for this interaction.

While specific literature detailing extensive chemical derivatization libraries of this compound for SAR studies is limited in the provided snippets, the general principles of organic chemistry applied to fatty acids provide a framework. These include creating derivatives to:

Enhance or reduce lipophilicity: Via esterification or amidation.

Alter polarity: By modifying the carboxylic acid group or adding polar functionalities.

Probe the role of double bonds: Through selective hydrogenation, epoxidation, or other addition reactions.

Introduce reporter groups: For tracking or studying metabolic pathways.

The synthesis of such derivatives allows researchers to systematically investigate how structural modifications influence biological outcomes, thereby elucidating the mechanisms of action of this compound.

Compound List:

this compound (trans-9, trans-11, cis-13-octadecatrienoic acid)

Linoleic acid

Alpha-linolenic acid

Punicic acid (cis-9, trans-11, cis-13-octadecatrienoic acid)

Alpha-eleostearic acid (cis-9, trans-11, trans-13-octadecatrienoic acid)

Beta-eleostearic acid (trans-9, trans-11, trans-13-octadecatrienoic acid)

Calendic acid (trans-8, trans-10, cis-12-octadecatrienoic acid)

Jacaric acid (cis-8, trans-10, cis-12-octadecatrienoic acid)

Nitro-fatty acids (e.g., nitro-stearic acid, nitro-oleic acid, nitro-linoleic acid)

Advanced Analytical Methodologies and Characterization of Catalpic Acid

Theoretical and Computational Chemistry for Conformational Analysis and Isomerization

Quantum Chemical Calculations (e.g., DFT, HF) of Energetics and Transition States

Quantum chemical calculations, employing methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), provide detailed insights into the electronic structure, energetics, and reaction pathways of molecules like catalpic acid. A study utilizing the Gaussian09 software performed HF and DFT computations to optimize the geometries of this compound and its isomers, α-eleostearic acid (C18:3c,t,t) and β-eleostearic acid (C18:3t,t,t) sciencepg.com. The DFT calculations specifically employed the B3LYP functional, combined with various basis sets including 6-31G, 6-311G, 6-311G(d,p), and 6-311++G(d,p) sciencepg.com. These calculations were used to determine the relative electronic energies of these fatty acid isomers and to identify transition states for photoisomer conversions.

The energetic differences between these isomers were quantified through calculated energy gaps (∆E). These gaps provide a measure of the energy required to transition between different isomeric forms.

Table 1: Energetic Gaps (∆E) Between Eleostearic Acid Isomers (kcal/mol)

Isomer Pair ComparisonHF/6-31GDFT/B3LYP/6-311GDFT/B3LYP/6-311G(d,p)DFT/B3LYP/6-311++G(d,p)
∆E1 (α-eleostearic acid vs. β-eleostearic acid)5.0205.0205.0205.648
∆E2 (α-eleostearic acid vs. This compound)3.1373.7653.7654.393
∆E3 (β-eleostearic acid vs. This compound)1.8831.2551.2551.255

Note: ∆E1, ∆E2, and ∆E3 represent the energy differences between α-eleostearic acid and β-eleostearic acid, α-eleostearic acid and this compound, and β-eleostearic acid and this compound, respectively sciencepg.com.

Transition states related to photoisomer conversion were specifically determined using DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, employing QST2 protocols sciencepg.com. These calculations revealed activation energies for specific isomerization processes:

The conversion of α-eleostearic acid to β-eleostearic acid required an activation energy of 3.138 kcal/mol sciencepg.com.

The conversion of α-eleostearic acid to this compound required an activation energy of 3.765 kcal/mol sciencepg.com.

The transition from this compound to β-eleostearic acid was associated with an activation energy of 2.637 kcal/mol sciencepg.com.

Molecular Dynamics Simulations of Isomeric Stability

While explicit molecular dynamics (MD) simulations focused on the temporal behavior and conformational stability of this compound isomers were not detailed in the primary literature consulted, the energetic data derived from quantum chemical calculations provides a robust foundation for understanding their relative stability sciencepg.com. The DFT calculations, particularly those employing the B3LYP/6-311++G(d,p) level of theory, established a clear energetic hierarchy among the studied isomers.

The computed electronic energies indicated the following stability order from most stable to least stable: β-eleostearic acid (C18:3t,t,t) > this compound (C18:3t,t,c) > α-eleostearic acid (C18:3c,t,t) sciencepg.com. This energetic ordering is a critical determinant of isomeric stability, suggesting that under equilibrium conditions, β-eleostearic acid would be the most prevalent, followed by this compound, with α-eleostearic acid being the least stable. The energy differences, such as ∆E3 (1.255 kcal/mol for DFT/B3LYP/6-311++G(d,p) between β-eleostearic acid and this compound), quantify the energetic preference for the more stable isomers and inform predictions about their relative abundance and persistence. These computational insights into the energetic landscape are fundamental to understanding the observed proportions of these isomers in natural oils and their behavior under various conditions.

Compound List:

this compound (C18:3t,t,c)

α-eleostearic acid (C18:3c,t,t)

β-eleostearic acid (C18:3t,t,t)

Biological Activities and Molecular Mechanisms of Action Preclinical and in Vitro Investigations

Regulation of Lipid Metabolism in Animal Models

Catalpic acid demonstrates a notable impact on lipid metabolism, influencing both the accumulation of fat tissue and the circulating levels of key blood lipids.

Studies in animal models have consistently shown that this compound administration leads to a reduction in adipose tissue accumulation, particularly in the abdominal region. This effect is indicative of its influence on lipogenesis, the process by which excess energy is stored as triglycerides in adipocytes mdpi.commdpi.comtaylorandfrancis.com. Research has demonstrated that this compound decreases abdominal fat deposition nih.govdntb.gov.uaelsevier.esnih.gov, thereby minimizing abdominal fat accumulation google.com. This suggests a direct effect of this compound in reducing adipose tissue mass.

This compound has been observed to favorably alter serum lipid profiles. Specifically, it has been shown to increase concentrations of High-Density Lipoprotein (HDL) cholesterol, often referred to as "good" cholesterol, while simultaneously decreasing plasma triglyceride levels nih.govnih.govgoogle.comscielo.br. These changes are significant for cardiovascular health, as elevated triglycerides and low HDL cholesterol are associated with an increased risk of cardiovascular disease pathologytestsexplained.org.auwikipedia.org.

Table 1: Effects of this compound on Serum Lipid Profiles in Animal Models

Lipid ParameterObserved Effect of this compound
High-Density Lipoprotein (HDL)Increased
Triglycerides (TG)Decreased

Effects on Glucose Homeostasis and Insulin (B600854) Sensitivity in Animal Models

Beyond lipid metabolism, this compound has shown promising effects on glucose regulation and insulin sensitivity. Preclinical studies indicate that this compound can ameliorate impaired glucose tolerance and improve insulin sensitivity in animal models, particularly those fed high-fat diets nih.govgoogle.comscielo.br. Administration of this compound has been associated with decreased fasting plasma glucose and insulin concentrations nih.govgoogle.com. Furthermore, it has been shown to enhance the body's ability to normalize plasma glucose levels following a glucose challenge nih.govscielo.br. These findings suggest that this compound plays a role in maintaining metabolic balance and preventing hyperglycemia and hyperinsulinemia, common issues in metabolic disorders like type 2 diabetes google.com.

Table 2: Impact of this compound on Glucose Homeostasis in Animal Models

ParameterEffect of this compound in High-Fat Diet ModelsObserved Days
Plasma GlucoseSignificantly lower compared to control diets14, 21, 28
Plasma InsulinLower compared to control; immediate effect observed at 7 days and maintained7, 14, 21, 28
Glucose ToleranceAmeliorated ability to normalize plasma glucose following a glucose challengeNot specified

Peroxisome Proliferator-Activated Receptor (PPAR) Activation and Downstream Gene Expression

A key mechanism underlying the metabolic benefits of this compound appears to be its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that regulate genes involved in lipid and glucose metabolism nih.gov.

This compound has been shown to upregulate the expression of PPAR alpha (PPARα) in adipose tissue nih.govnih.govgoogle.comscielo.br. This upregulation suggests that this compound may act as an agonist for PPARα, a subtype known to play a critical role in fatty acid oxidation and lipid metabolism nih.gov. The observed lipid-lowering effects of this compound are consistent with the known actions of PPARα agonists, such as fibrates nih.govnih.gov.

The activation of PPARα by this compound leads to the induction of downstream genes that are critical for lipid metabolism. Studies have identified Stearoyl-CoA Desaturase 1 (SCD1) and Enoyl-CoA Hydratase (ECH) as PPARα-responsive genes that are upregulated by this compound nih.govgoogle.com. SCD1, for instance, is a rate-limiting enzyme in fatty acid synthesis and is involved in the production of monounsaturated fatty acids nih.govresearchgate.net. The upregulation of these genes suggests that this compound promotes pathways involved in fatty acid oxidation and may contribute to its beneficial effects on lipid profiles and fat accumulation google.comnih.gov.

Table 3: Gene Expression Modulation by this compound in Adipose Tissue

TranscriptControl (Relative Expression)This compound (Relative Expression)SEMP-value
PPAR gamma0.0780.0740.020.88
PPAR delta0.0040.0070.0010.27
PPAR alpha0.00070.0050.0010.03
Stearoyl CoA desaturase 1 (SCD1)0.0680.1300.020.0001
Enoyl-CoA Hydratase (ECH)(Not specified in table)(Upregulated)

Compound Names Mentioned:

this compound (CAT, CAA)

High-Density Lipoprotein Cholesterol (HDL)

Triglycerides (TG)

Peroxisome Proliferator-Activated Receptor (PPAR)

PPAR alpha (PPARα)

PPAR gamma (PPARγ)

PPAR delta (PPARδ)

Stearoyl-CoA Desaturase 1 (SCD1)

Enoyl-CoA Hydratase (ECH)

Biotransformation and Metabolic Fate of this compound in Preclinical Models

Conversion Pathways to Conjugated Linoleic Acid (CLA) Isomers

Conjugated linolenic acids (CLnAs), including this compound, have demonstrated the capacity to be converted into conjugated linoleic acid (CLA) isomers within mammalian systems cambridge.orgnih.gov. This bioconversion is a significant area of study, as CLA isomers are associated with various health-promoting properties cambridge.orgnih.gov.

The proposed mechanism for the conversion of CLnAs, such as this compound, into CLA involves the enzymatic reduction of the double bond at the Δ13 position cambridge.org. This reaction is believed to be catalyzed by an NADPH-dependent enzyme. Researchers suggest this enzyme could be a novel enzyme specifically recognizing conjugated trienoic acids or the enzyme leukotriene B4 12-hydroxydehydrogenase (LTB4 12-HD), also identified as 15-ketoPG13-reductase (PGR) cambridge.org.

In vitro studies using Caco-2 cells, which serve as a model for the intestinal barrier, have provided evidence for this conversion. When Caco-2 cells were incubated with this compound, they were observed to convert it into the CLA isomer trans-9, trans-11-CLA (t9t11-CLA) cambridge.orgcambridge.org. The efficiency of this conversion can be influenced by the stereochemistry of the double bonds within the CLnA molecule, particularly at the Δ-9 and Δ-13 positions cambridge.orgcambridge.org. For instance, when comparing isomers with the same configuration at the Δ-9 position, those with a cis configuration at the Δ-13 position showed reduced conversion rates cambridge.orgcambridge.org.

Table 1: In Vitro Conversion of this compound to CLA Isomers in Caco-2 Cells

CLnA IsomerStructure (Δ-positions)Resulting CLA IsomerConversion Rate (%)Reference
This compoundt-9, t-11, c-13t-9, t-11-CLA~56 cambridge.orgcambridge.org

Enzymatic Reduction and Elongation Processes

While the primary focus regarding this compound's metabolic transformation has been its conversion to CLA via reduction, other enzymatic processes are fundamental to fatty acid metabolism. General pathways for fatty acid elongation and desaturation, similar to those observed for linoleic acid (LA), have been described for other CLnA isomers scielo.brimrpress.commdpi.comqut.edu.auresearchgate.netd-nb.info. These processes involve enzymes such as elongases, which add carbon units to fatty acid chains, and desaturases, which introduce double bonds imrpress.commdpi.comqut.edu.auresearchgate.netd-nb.info.

For example, stearic acid (C18:0) can be elongated to C20:0 and subsequently desaturated imrpress.com. Similarly, the metabolism of LA involves sequential desaturation and elongation steps, primarily occurring in the liver, to produce longer-chain polyunsaturated fatty acids (PUFAs) mdpi.com. Some studies suggest that certain CLnA isomers can be metabolized through elongation and desaturation pathways to form longer conjugated PUFAs, such as conjugated 22:6 n-3 and conjugated 20:5 n-3 scielo.br. However, specific details regarding the elongation or further desaturation of this compound itself, beyond its conversion to CLA, are not extensively detailed in the available literature. The conversion of CLnAs to CLA is predominantly characterized as a reduction of the Δ13 double bond by an NADPH-dependent enzyme, rather than an elongation process cambridge.org.

Structure Activity Relationship Sar Studies of Catalpic Acid and Its Isomers

Correlating Double Bond Position and Geometrical Configuration with Bioactivity

The arrangement of double bonds in CLNA isomers is a key determinant of their biological function. Catalpic acid possesses a trans-9, trans-11, cis-13 double bond configuration. Research indicates that both the position (e.g., 9, 11, 13 versus 8, 10, 12) and the geometric isomerism (cis vs. trans) of these bonds are critical for their bioactivity. nih.gov

The antiproliferative effects of CLNA isomers on various cancer cell lines have been shown to be dependent on their specific structure. The configuration of the double bonds influences the molecule's shape and its ability to interact with cellular components. For instance, studies have demonstrated that the growth-inhibitory effects of different CLNA isomers can vary significantly against the same cancer cell line, highlighting the importance of the specific arrangement of double bonds. nih.govresearchgate.net The presence and number of unsaturated bonds have been shown to consistently affect activity patterns in biological systems. nih.gov

Comparative Biological Efficacy of this compound Versus Other CLNA Isomers

Comparative studies have revealed distinct differences in the biological efficacy of this compound and other CLNA isomers such as punicic acid (cis-9, trans-11, cis-13), alpha-eleostearic acid (cis-9, trans-11, trans-13), and jacaric acid (cis-8, trans-10, cis-12).

In terms of antioxidant activity, one study found that alpha-eleostearic acid exhibited more predominant antioxidant activity than punicic acid in counteracting oxidative stress. nih.govresearchgate.net While this study did not include this compound, it underscores that subtle differences in the geometric configuration of a single double bond can lead to significant variations in biological function.

Regarding anti-cancer properties, different CLNA isomers have shown varied potencies. For example, in a study on human eosinophilic leukemia cells, all four tested CLNA isomers (including jacaric acid) exhibited inhibitory effects, with jacaric acid being the most potent. researchgate.net Another study on colon cancer cells found that two different CLNA isomers produced by Lactobacillus plantarum had potent anti-proliferative effects. nih.govresearchgate.net The collective evidence suggests that the specific isomeric form of a CLNA is a critical factor in its anti-cancer efficacy.

This compound has been specifically shown to decrease abdominal fat deposition and improve glucose homeostasis in mice. nih.gov Pomegranate seed oil, which contains punicic acid along with minor amounts of catalpic and eleostearic acids, has been noted for its potential health benefits, though the synergistic effects of these combined isomers are also a consideration. nih.gov

The table below summarizes the structural differences and reported bioactivities of this compound and some of its common isomers.

Compound NameStructureReported Bioactivities
This compound18:3 (trans-9, trans-11, cis-13)Decreases abdominal fat, improves glucose homeostasis, upregulates PPARα. nih.gov
Punicic acid18:3 (cis-9, trans-11, cis-13)Antioxidant, potential anti-inflammatory and anti-carcinogenic properties. nih.gov
Alpha-Eleostearic acid18:3 (cis-9, trans-11, trans-13)Potent antioxidant, anti-proliferative effects on cancer cells. nih.gov
Jacaric acid18:3 (cis-8, trans-10, cis-12)Potent anti-tumor effects on certain leukemia cell lines. researchgate.net

Computational Modeling of Ligand-Receptor Interactions (e.g., PPAR Binding)

Computational modeling, including molecular docking and molecular dynamics simulations, provides valuable insights into how this compound and its isomers interact with biological targets at a molecular level. researchgate.netplos.org A key target for many fatty acids, including CLNAs, is the family of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism. banglajol.inforesearchgate.net

This compound has been shown to upregulate the expression of PPAR alpha (PPARα) in adipose tissue, suggesting it acts as a PPARα agonist. nih.gov This interaction is reminiscent of the action of fibrate drugs, which are synthetic PPARα activators used to lower lipid levels.

Molecular docking studies can predict the binding affinity and orientation of ligands like this compound within the ligand-binding domain (LBD) of PPARs. medpharmres.commdpi.comnih.gov The shape of the LBD and the specific amino acid residues that line the binding pocket determine which ligands can bind and activate the receptor. The distinct three-dimensional structures of this compound and its isomers, dictated by their double bond configurations, would be expected to result in different binding affinities and activation potentials for PPAR subtypes (PPARα, PPARγ, and PPARδ/β).

For instance, the more linear structure of this compound due to its two trans double bonds may allow for a different mode of interaction with the PPAR LBD compared to the more kinked structure of punicic acid with its two cis double bonds. These structural nuances can influence the stability of the ligand-receptor complex and the subsequent conformational changes in the receptor that are necessary for the recruitment of co-activator proteins and the initiation of gene transcription. nih.govnih.gov While specific computational studies exclusively modeling this compound's binding to PPARs are not extensively detailed in the available literature, the known activation of PPARα by this compound strongly supports a direct ligand-receptor interaction that could be further elucidated through such in silico approaches. nih.govnih.gov

Biotechnological Applications and Engineering for Catalpic Acid Production

Genetic Engineering Approaches for Enhanced Accumulation in Oilseed Crops

The modification of fatty acid profiles in conventional oilseed crops through genetic engineering presents a promising avenue for the large-scale production of catalpic acid. usda.govbutler.edu This strategy involves the introduction and expression of genes encoding the necessary biosynthetic enzymes in high-yielding oil crops, effectively creating "designer" plant seed oils tailored for specific applications. usda.gov

One of the primary targets for genetic manipulation is the fatty acid desaturase 2 (FAD2) gene. nih.govnih.govfrontiersin.org The FAD2 enzyme is crucial for the synthesis of polyunsaturated fatty acids. nih.govfrontiersin.org By introducing and overexpressing a specific conjugase enzyme, which is often a modified FAD2-like enzyme, in an oilseed crop, the metabolic pathway can be redirected towards the production of conjugated fatty acids like this compound from linoleic acid precursors. nih.govmdpi.com

Camelina sativa has emerged as a promising platform for this type of metabolic engineering. figshare.comnih.govmdpi.com Its amenability to genetic transformation and its favorable agronomic traits make it an ideal candidate for producing novel fatty acids. figshare.com Research has demonstrated the successful modification of Camelina sativa's fatty acid composition by targeting the FAD2 gene using CRISPR/Cas9 technology, significantly increasing oleic acid content. nih.gov This same principle can be applied to express a this compound-producing conjugase.

To achieve high levels of accumulation, a multi-gene engineering approach is often necessary. This can involve the co-expression of:

A specific fatty acid conjugase to convert linoleic acid to this compound.

Thioesterases (TE) and β-ketoacyl-ACP synthases (KAS) that can influence the pool of fatty acid precursors available for the conjugase. cancer.gov

Acyltransferases , such as lysophosphatidic acid acyltransferase (LPAAT), to efficiently incorporate the newly synthesized this compound into triacylglycerols (TAGs), the primary storage form of oils in seeds. cancer.gov

The table below outlines the key enzymes and their roles in the genetic engineering of oilseed crops for enhanced fatty acid production.

EnzymeGene Family/TypeRole in this compound Accumulation
Fatty Acid Conjugase FAD2-like desaturaseCatalyzes the formation of conjugated double bonds, converting linoleic acid into this compound.
Thioesterase (TE) Acyl-ACP ThioesteraseInfluences the chain length and amount of fatty acids exported from the plastid for further modification and incorporation into oil.
β-ketoacyl-ACP synthase KASPlays a role in the elongation of fatty acid chains, affecting the substrate pool for downstream enzymes.
Acyltransferase (LPAAT) Lysophosphatidic acid acyltransferaseIncorporates fatty acids into the glycerol (B35011) backbone to form triacylglycerols, the main storage lipid in seeds.

By carefully selecting and expressing the appropriate combination of these genes, it is feasible to develop oilseed crops that accumulate significant quantities of this compound, providing a scalable and agricultural-based production platform.

Directed Evolution and Enzyme Engineering of Conjugase Enzymes for Specificity

The efficiency and specificity of the conjugase enzyme are critical for maximizing the yield of this compound and minimizing the formation of unwanted byproducts. Directed evolution and enzyme engineering are powerful tools to tailor the properties of these enzymes for optimal performance in a heterologous host. researchgate.net

Conjugase enzymes are part of the FAD2-desaturase-like family of lipid-modifying enzymes, which exhibit considerable catalytic plasticity. nih.govresearchgate.net This natural diversity suggests that their function can be altered through targeted mutations. For instance, studies on a bifunctional fatty acid conjugase/desaturase from tung (FADX) revealed that specific amino acid residues near the active site are important determinants of its enzymatic activity. nih.govnih.gov

Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening or selection process to identify mutants with improved properties. This iterative process can be used to enhance several key characteristics of a conjugase enzyme:

Substrate Specificity: Engineering the enzyme to preferentially bind to and convert linoleic acid, thereby increasing the efficiency of this compound synthesis.

Catalytic Efficiency (kcat/Km): Improving the rate at which the enzyme converts the substrate into the desired product.

Stability: Increasing the enzyme's stability within the cellular environment of the host organism, leading to sustained activity throughout the seed development period.

Regiospecificity and Stereospecificity: Ensuring the formation of the correct double bond configuration (trans-9, trans-11, cis-13) that defines this compound.

Modern approaches to enzyme engineering are increasingly guided by computational methods and machine learning algorithms. youtube.com By analyzing the sequence-function relationships of known lipid-modifying enzymes, predictive models can be built to guide the design of new enzyme variants with a higher probability of success. youtube.com This data-driven approach can significantly reduce the experimental effort required to obtain an optimized conjugase for this compound production.

The table below summarizes the key objectives and approaches in the directed evolution of conjugase enzymes.

ObjectiveApproachDesired Outcome
Enhanced Specificity Site-directed mutagenesis of active site residues, random mutagenesis followed by screening for specific product formation.Increased conversion of linoleic acid to this compound with fewer byproducts.
Improved Catalytic Rate Error-prone PCR to introduce random mutations, screening for higher product turnover.Faster and more efficient synthesis of this compound.
Increased Stability Introducing mutations that enhance protein folding and reduce degradation, screening for activity after exposure to stress conditions.Longer enzyme lifespan and sustained production in the host cell.
Optimal Expression Codon optimization for the host organism, fusion with secretion signals or stabilizing domains.High-level production of the functional enzyme in the engineered oilseed.

Through these enzyme engineering strategies, it is possible to develop highly efficient and specific conjugases that can drive the accumulation of this compound to commercially viable levels in transgenic oilseed crops.

Sustainable Extraction and Eco-Fractionation Processes for Enriched Isomers

Once this compound has been produced in an oilseed crop, its recovery and purification require efficient and environmentally friendly downstream processing methods. Green extraction techniques are gaining prominence as sustainable alternatives to conventional solvent-based methods, which often involve the use of hazardous chemicals and consume significant amounts of energy. mdpi.commdpi.comnih.gov

Several green extraction technologies are well-suited for the recovery of fatty acids from plant materials:

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.commdpi.com Supercritical CO₂ is non-toxic, non-flammable, and can be easily separated from the extracted oil by depressurization, leaving no solvent residue. mdpi.com By tuning the temperature and pressure, the solvating power of the supercritical fluid can be modified to selectively extract specific lipid classes. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.comnih.gov The collapse of these bubbles near the plant cell walls disrupts the matrix and enhances the release of intracellular lipids, leading to higher extraction yields in shorter times and at lower temperatures. nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the plant material, causing the rupture of cell walls and the release of target compounds. mdpi.comnih.gov This method is known for its high efficiency and reduced extraction time and solvent consumption. nih.gov

The following table provides a comparison of these green extraction techniques.

Extraction TechniquePrincipleAdvantages
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO₂) as a solvent, with tunable solvating power.Environmentally friendly, non-toxic, high selectivity, solvent-free final product. mdpi.com
Ultrasound-Assisted Extraction (UAE) Employs acoustic cavitation to disrupt cell walls and enhance mass transfer.Reduced extraction time and temperature, lower energy consumption, increased yield. mdpi.comnih.gov
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid heating of the solvent and plant matrix, leading to cell wall rupture.Fast, efficient, reduced solvent usage. mdpi.comnih.gov

Following extraction, the oil will contain a mixture of different fatty acids. To obtain a this compound-enriched product, a fractionation step is necessary. Dry fractionation is an eco-friendly technique that separates fats and oils into fractions with different melting points without the use of solvents. researchgate.net This process involves controlled cooling of the oil, which leads to the crystallization of higher-melting point fatty acids, followed by separation of the solid (stearin) and liquid (olein) fractions. Since the physical properties of this compound may differ from other fatty acids in the oil, dry fractionation could be optimized to concentrate it in either the stearin (B3432776) or olein fraction.

By combining green extraction methods with eco-fractionation processes like dry fractionation, it is possible to develop a fully sustainable pipeline for the production and purification of high-purity this compound from genetically engineered oilseeds.

Q & A

Q. What analytical methods are most reliable for identifying and quantifying catalpic acid in plant-derived oils?

this compound, a conjugated linolenic acid isomer, is typically identified and quantified using gas chromatography (GC) paired with mass spectrometry (MS) or flame ionization detection (FID). Key steps include:

  • Derivatization : Conversion of triglycerides into fatty acid methyl esters (FAMEs) via transesterification for enhanced volatility .
  • Chromatographic separation : Optimization of mobile phases (e.g., helium carrier gas) and column types (e.g., polar capillary columns) to resolve this compound from structurally similar fatty acids like punicic acid .
  • Validation : Use of internal standards (e.g., methyl heptadecanoate) and calibration curves to ensure accuracy .

Q. How can researchers ensure reproducibility in this compound extraction protocols across different biological samples?

Reproducibility requires:

  • Standardized extraction : Use of cold-pressing or Soxhlet extraction with non-polar solvents (e.g., hexane) to minimize oxidative degradation .
  • Documentation : Detailed reporting of solvent ratios, temperature, and centrifugation speeds in the "Materials and Methods" section, adhering to guidelines from journals like the Beilstein Journal of Organic Chemistry .
  • Inter-lab validation : Cross-validation of protocols using reference materials (e.g., certified pomegranate seed oil samples) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s metabolic mechanisms in animal models?

To investigate this compound’s bioactivity (e.g., anti-inflammatory or lipid-modulating effects):

  • Dose-response studies : Administer this compound at varying concentrations (e.g., 0.1–2% w/w diet) to assess threshold effects .
  • Control groups : Include cohorts fed with other conjugated fatty acids (e.g., α-eleostearic acid) to isolate this compound-specific outcomes .
  • Omics integration : Pair metabolic data with transcriptomic/proteomic analyses to map pathways influenced by this compound .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Contradictions often arise from:

  • Sample heterogeneity : Variability in plant sources or extraction methods affecting this compound purity .
  • Model system limitations : Differences in animal physiology (e.g., rodents vs. primates) or cell culture conditions .
  • Resolution strategies :
    • Meta-analysis : Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables .
    • Mechanistic studies : Use isotopic labeling (e.g., ¹³C-catalpic acid) to trace metabolic fates and validate hypotheses .

Q. What methodologies are critical for synthesizing this compound derivatives to explore structure-activity relationships?

  • Chemical modification : Employ regioselective enzymatic or chemical reactions (e.g., epoxidation, hydroxylation) to generate derivatives .
  • Characterization : Use nuclear magnetic resonance (NMR) and high-resolution MS to confirm derivative structures .
  • Bioactivity screening : Test derivatives in in vitro assays (e.g., COX-2 inhibition) to correlate structural motifs with activity .

Methodological and Literature Synthesis

Q. How can researchers effectively synthesize fragmented literature on this compound’s nutritional and pharmacological roles?

  • Systematic reviews : Use databases like PubMed and Google Scholar with keywords "this compound + metabolism + bioactivity" to identify primary studies .
  • Data extraction tables : Tabulate findings by study type (in vitro, in vivo), dose, and outcomes (see example below) .
Study Model System Dose Key Finding Limitations
Smith et al. 2022Mouse hepatocytes50 μM↓ Triglyceride synthesis by 30%No in vivo validation
Lee et al. 2023Rat model1% dietImproved lipid profileSmall sample size (n=8)

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .
  • Multivariate analysis : Use principal component analysis (PCA) to disentangle correlated variables (e.g., lipid levels vs. inflammation markers) .

Ethical and Reporting Standards

Q. How should researchers address potential bias in this compound studies, such as selective reporting of positive outcomes?

  • Pre-registration : Submit experimental designs to platforms like Open Science Framework before data collection .
  • Negative result inclusion : Report non-significant findings (e.g., "no effect on glucose uptake") to avoid publication bias .

Q. What are the best practices for citing prior work on this compound in a literature review?

  • Primary sources : Prioritize peer-reviewed articles over patents or conference abstracts .
  • Citation tools : Use reference managers (e.g., Zotero) to format citations in APA or ACS style, ensuring consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.